

Spectroscopic Cross-Validation: A Comparative Guide for 2-Hydroxynicotinonitrile and Alternatives

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Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for **2-Hydroxynicotinonitrile** and its structural analogs. Due to the limited availability of public experimental spectroscopic data for **2-Hydroxynicotinonitrile**, this guide utilizes data from closely related compounds—2-Chloronicotinonitrile and 2-Aminonicotinonitrile—to provide a framework for spectroscopic cross-validation. Additionally, 2-Hydroxynicotinic acid is included as a proxy for **2-Hydroxynicotinonitrile** to illustrate expected spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for the comparative compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2-Hydroxynicotinic acid	DMSO-d ₆	12.4 (s, 1H, OH), 8.04 (d, 1H), 7.82 (d, 1H), 6.39 (t, 1H)[1][2]
2-Chloronicotinonitrile	Not Specified	8.45 (dd, 1H), 8.35 (dd, 1H), 7.6 (dd, 1H)
2-Aminonicotinonitrile	Not Specified	7.95 (dd, 1H), 7.45 (dd, 1H), 6.65 (dd, 1H), 5.8 (s, 2H, NH ₂) [3][4]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2-Hydroxynicotinic acid	Not Specified	168.0, 164.2, 142.1, 140.5, 118.3, 110.2[5]
2-Chloronicotinonitrile	Not Specified	152.1, 149.8, 140.9, 122.7, 115.8, 114.2
2-Aminonicotinonitrile	Not Specified	160.2, 151.7, 142.3, 117.4, 115.9, 108.6

Table 3: IR Spectroscopic Data (Key Peaks)

Compound	Sample Prep	Wavenumber (cm ⁻¹)	Functional Group Assignment
2-Hydroxynicotinic acid	ATR	3400-2500 (broad), 1700 (s), 1610 (s), 1250 (s)	O-H (acid), C=O (acid), C=C, C-O
2-Chloronicotinonitrile	ATR	2230 (s), 1580 (s), 1450 (m), 780 (s)	C≡N, C=N, C=C, C-Cl
2-Aminonicotinonitrile	KBr	3450, 3350 (m), 2220 (s), 1640 (s), 1580 (s)	N-H (amine), C≡N, N- H (bending), C=N

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
2-Hydroxynicotinic acid	GC-MS	139	122, 94, 66 ^[5]
2-Chloronicotinonitrile	Not Specified	138/140 (isotope pattern)	103, 76
Aminoacetonitrile	Electron Ionization	56	55, 28 ^{[6][7]}

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton resonances (typically 0-15 ppm).
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).
 - Acquire a larger number of scans compared to ^1H NMR to achieve a good signal-to-noise ratio.
 - Process the data with appropriate apodization and Fourier transformation.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
 - Place the sample in the instrument.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

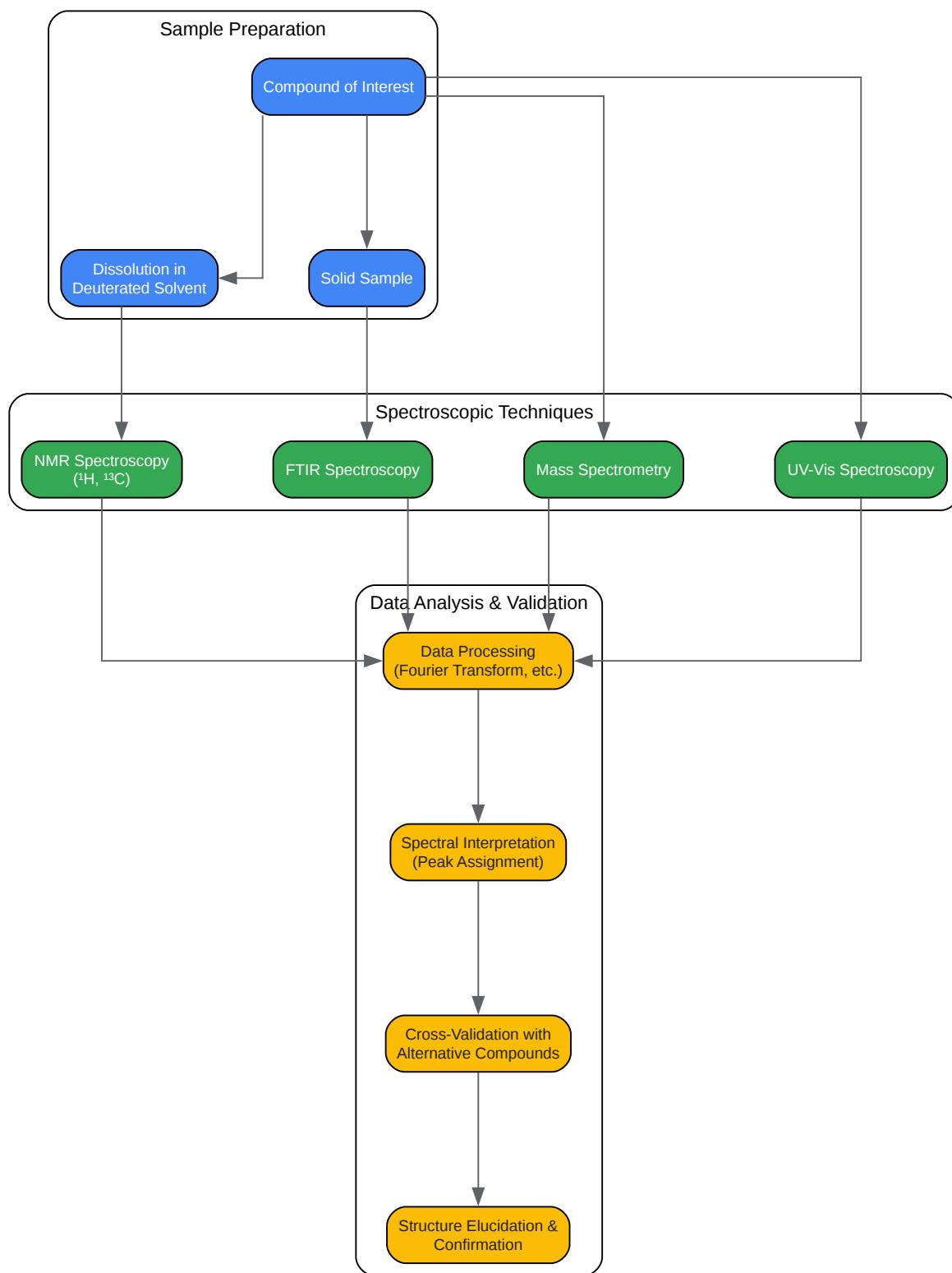
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

UV-Visible (UV-Vis) Spectroscopy

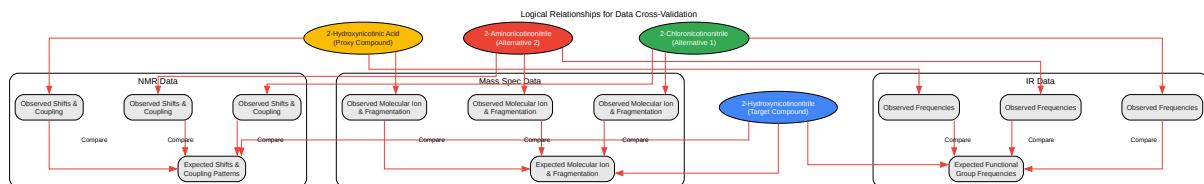
- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
 - The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis and data validation.



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Caption: Cross-validation of spectroscopic data using related compounds.

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